Hydroxyterbinafine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxy Terbinafine is an antifungal drug that is used to treat fungal infections of the skin, nails, and scalp. It is also known by its generic name, terbinafine hydrochloride. The drug is a synthetic derivative of the naturally occurring terbinafine and is used to treat a variety of fungal infections. It works by inhibiting the growth of the fungal cells, which results in the death of the fungus. It is available in both oral and topical forms, and is effective against a range of fungi, including Aspergillus, Candida, and Trichophyton species.

Applications De Recherche Scientifique

Médicament antifongique

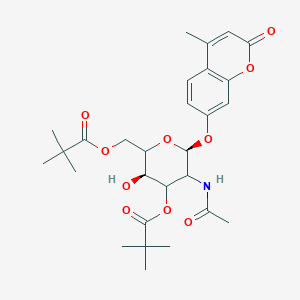

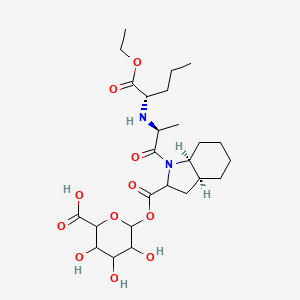

La terbinafine, un inhibiteur de la squalène époxidase dans la biosynthèse de l'ergostérol, est principalement utilisée comme médicament antifongique {svg_1}. Il s'est avéré efficace contre les agents pathogènes végétaux prévalents {svg_2}.

Applications en tant que pesticide

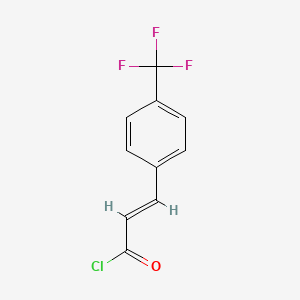

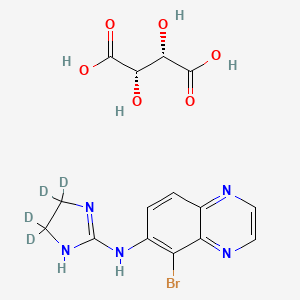

La terbinafine a des utilisations potentielles dans les applications de pesticides {svg_3}. Il a été démontré qu'elle était efficace pour contrôler les agents pathogènes des plantes, contribuant ainsi à protéger les cultures {svg_4}.

Amélioration de la solubilité dans l'eau

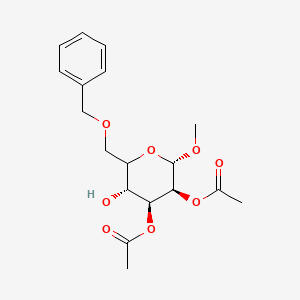

Des sels ioniques de terbinafine ont été synthétisés pour améliorer sa solubilité dans l'eau {svg_5}. Parmi ces sels, le TIS 5 a montré qu'il augmentait la solubilité de la terbinafine dans l'eau de trois ordres de grandeur {svg_6}.

Amélioration de la dispersion lors de la pulvérisation

Les sels ioniques de terbinafine, en particulier le TIS 5, se sont avérés réduire sa tension superficielle, facilitant une meilleure dispersion lors de la pulvérisation {svg_7}.

Traitement des infections fongiques superficielles

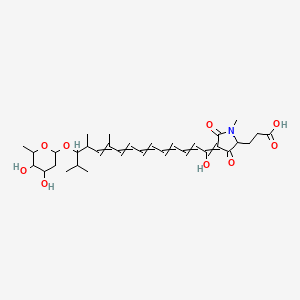

Des nanogels chargés de chlorhydrate de terbinafine (TBH) ont été étudiés comme une nouvelle approche pour traiter les infections fongiques superficielles {svg_8}. Les nanogels ont montré des résultats prometteurs dans des études in vivo menées sur des modèles animaux infectés par une infection fongique {svg_9}.

Applications de délivrance topique de médicaments

Des nanoparticules de lipides solides (SLN) de chlorhydrate de terbinafine (TFH) ont été développées pour des applications de délivrance topique de médicaments {svg_10}. Ces SLN sont à la pointe du domaine en plein essor de la nanotechnologie avec plusieurs applications potentielles dans la délivrance de médicaments et la recherche {svg_11}.

Safety and Hazards

Terbinafine has some safety concerns. Some people taking terbinafine have developed severe liver damage leading to liver transplant or death . Symptoms of liver damage include nausea, upper stomach pain, vomiting, loss of appetite, tiredness, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) .

Orientations Futures

There is significant interest in developing the drug for the treatment of deep mycoses, either alone or in combination, for disorders such as cryptococcosis, invasive aspergillosis, and other mould infections . Also, there is potential for use as fungicides in agriculture due to their synergistic effects with furan-2-carboxylate .

Mécanisme D'action

Target of Action

Hydroxy Terbinafine primarily targets the fungal squalene monooxygenase , an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

Hydroxy Terbinafine interacts with its target, the fungal squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, treated fungi accumulate squalene while becoming deficient in ergosterol .

Analyse Biochimique

Biochemical Properties

Hydroxy Terbinafine, like Terbinafine, is believed to inhibit the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .

Cellular Effects

Hydroxy Terbinafine has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to dramatically suppress the proliferation of hepatocellular carcinoma cells . In addition, it has been shown to have fungicidal efficacy against prevalent plant pathogens .

Molecular Mechanism

The molecular mechanism of Hydroxy Terbinafine involves the inhibition of the enzyme squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .

Temporal Effects in Laboratory Settings

In laboratory settings, Hydroxy Terbinafine has been shown to have a rapid onset of action, with effects observable within the first week of administration . The effects of Hydroxy Terbinafine can persist for prolonged periods (weeks to months) after administration of the last dose .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxy Terbinafine have been shown to vary with different dosages. For instance, in horses, dogs, and cats, Hydroxy Terbinafine reaches a maximum plasma concentration within 2-6 hours of oral administration, with a plasma half-life between 8-9 hours .

Metabolic Pathways

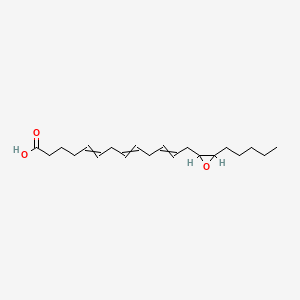

Hydroxy Terbinafine is one of the major metabolites of Terbinafine, which is extensively metabolized in humans. The metabolic pathways of Terbinafine include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation .

Transport and Distribution

Hydroxy Terbinafine, like Terbinafine, is well absorbed after oral administration and tends to accumulate in skin, nails, and fatty tissues . High concentrations of Hydroxy Terbinafine occur in the stratum corneum, sebum, and hair .

Propriétés

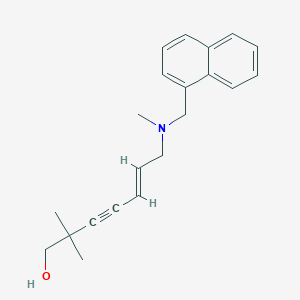

IUPAC Name |

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEJUKJZTGFNKY-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)